
1H-Pyrazole-3-carbonyl chloride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3-carbonyl chloride hydrochloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure with two adjacent nitrogen atoms. This compound is notable for its versatility and applicability in various fields, including organic synthesis, medicinal chemistry, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3-carbonyl chloride hydrochloride typically involves the reaction of pyrazole derivatives with carbonyl chloride under controlled conditions. One common method includes the use of thionyl chloride as a chlorinating agent, which facilitates the formation of the carbonyl chloride group on the pyrazole ring .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where pyrazole derivatives are reacted with chlorinating agents under optimized conditions to ensure high yield and purity. The process may involve multiple purification steps, including recrystallization and distillation, to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazole-3-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, may be used depending on the desired transformation.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products can include pyrazole derivatives with various functional groups such as amides, esters, or ethers.
Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or dehydrogenated pyrazole derivatives.
Applications De Recherche Scientifique
1H-Pyrazole-3-carbonyl chloride hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-3-carbonyl chloride hydrochloride involves its reactivity towards nucleophiles, which allows it to form covalent bonds with various functional groups. This reactivity is primarily due to the electrophilic nature of the carbonyl chloride group, which readily undergoes nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparaison Avec Des Composés Similaires
1H-Pyrazole-1-carboximidamide hydrochloride: Another pyrazole derivative with similar reactivity but different functional groups.
3,5-Disubstituted Pyrazoles: These compounds share the pyrazole core structure but have different substituents at the 3 and 5 positions, leading to varied reactivity and applications.
Uniqueness: 1H-Pyrazole-3-carbonyl chloride hydrochloride is unique due to its specific functional group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of diverse pyrazole derivatives .
Propriétés
Formule moléculaire |
C4H4Cl2N2O |
|---|---|
Poids moléculaire |
166.99 g/mol |
Nom IUPAC |
1H-pyrazole-5-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C4H3ClN2O.ClH/c5-4(8)3-1-2-6-7-3;/h1-2H,(H,6,7);1H |
Clé InChI |
QNJYMOKETUZOBD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NN=C1)C(=O)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


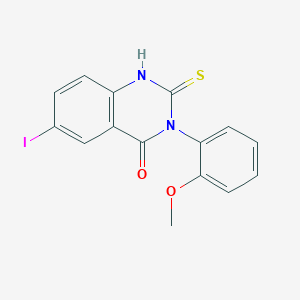
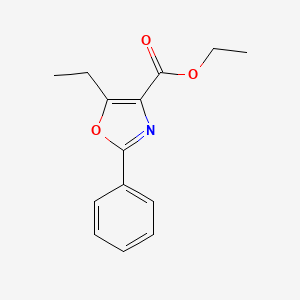

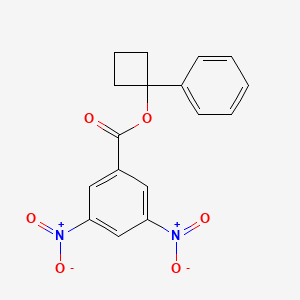
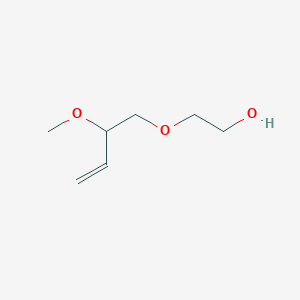
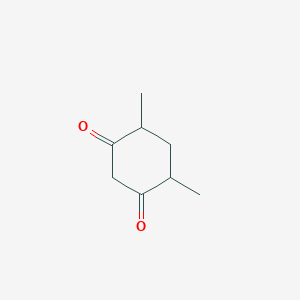
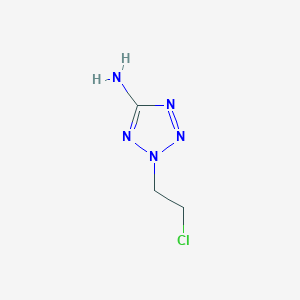

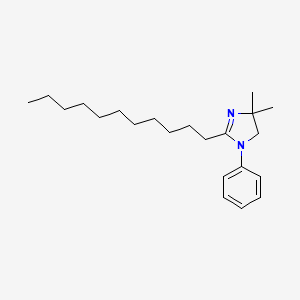
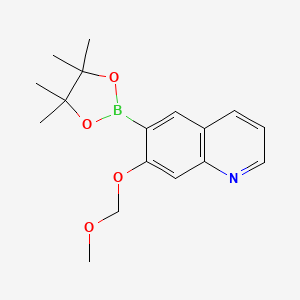

![Methyl 5-methyl-2-[(trifluoromethanesulfonyl)amino]benzoate](/img/structure/B13986899.png)

![6-[(3-Bromoanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B13986906.png)
